2-Butanol

概要

説明

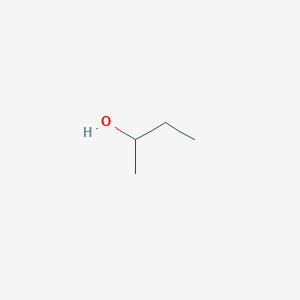

2-Butanol (C₄H₁₀O), also known as sec-butanol, is a four-carbon secondary alcohol with a hydroxyl group (-OH) on the second carbon. It is a colorless, flammable liquid with a mild odor and a boiling point of 99–101°C . Its molecular structure (SMILES: CCC(C)O) allows for versatile applications, including use as a solvent in coatings, paints, and adhesives, as well as an intermediate in chemical synthesis . Notably, this compound is less toxic to microorganisms compared to its isomer 1-butanol, making it a candidate for biofuel production and microbial fermentation .

準備方法

Enzymatic Reduction of 2-Butanone in Biphasic Systems

Two-Phase Reaction System Design

The enzymatic reduction of 2-butanone to 2-butanol achieves high efficiency through biphasic systems, where an aqueous phase containing the enzyme and coenzyme interacts with an immiscible organic phase comprising 2-butanone and a secondary alcohol . This design mitigates substrate inhibition by maintaining low aqueous concentrations of 2-butanone (<10% v/v) while enabling high substrate loading in the organic phase (10–25% v/v of total reaction volume) . Secondary alcohols such as 2-propanol serve dual roles as co-solvents and coenzyme regenerators, leveraging their higher boiling points (e.g., 82.6°C for 2-propanol vs. 100°C for water) to simplify downstream distillation .

Enzyme Selection and Reaction Parameters

Carbonyl reductases from Candida parapsilosis demonstrate exceptional stereoselectivity, producing (S)-2-butanol with enantiomeric excess (ee) >98% under optimized conditions . Enzyme loading ranges from 2,000 to 250,000 units per kg of 2-butanone, with 1 unit (U) defined as the amount required to reduce 1 μmol of 2-butanone per minute . Reaction temperatures between 20°C and 40°C balance enzyme stability and reaction kinetics, while pH 6.5–7.5 maintains coenzyme (NADPH) activity .

Product Isolation and Scalability

Post-reaction, the organic phase is decanted and distilled to separate this compound from the high-boiling secondary alcohol. This method achieves >90% recovery of this compound with minimal aqueous waste . Pilot-scale implementations report volumetric productivities of 5–10 g/L/h, demonstrating industrial feasibility .

Alcohol Dehydrogenase-Catalyzed Enantioselective Synthesis

Escherichia coli ADH for (S)-2-Butanol Production

Alcohol dehydrogenase from E. coli (UniProt ID P39451) catalyzes the NADH-dependent reduction of 2-butanone to (S)-2-butanol with 98% ee . The enzyme’s substrate specificity for short-chain ketones enables high turnover rates (k<sub>cat</sub> = 120 s<sup>−1</sup>) and compatibility with elevated temperatures (15–75°C) . Immobilization on chitosan beads enhances operational stability, retaining 80% activity after 10 reaction cycles .

Coenzyme Regeneration via Glucose Dehydrogenase

NADH regeneration is achieved using glucose dehydrogenase (GDH), which oxidizes glucose to gluconolactone while reducing NAD<sup>+</sup> to NADH . This system sustains a coenzyme turnover number (TON) of 1,200, reducing NADH costs by 95% compared to stoichiometric usage .

Industrial-Scale Process Metrics

A fed-batch reactor with E. coli lysates achieves 85% conversion of 200 mM 2-butanone in 12 hours, yielding 14.8 g/L (S)-2-butanol . Residual 2-butanone is recycled via vapor permeation, reducing raw material costs by 30% .

Cell-Free Multi-Enzyme Pathways from Ethanol

Synthetic Pathway Design

A cell-free system converts ethanol to this compound via three enzymatic steps:

-

Ethanol → Acetaldehyde (catalyzed by alcohol dehydrogenase)

-

Acetaldehyde → Acetoin (via acetolactate synthase and decarboxylase)

-

Acetoin → 2,3-Butanediol → this compound (using butanediol dehydrogenase and secondary alcohol dehydrogenase) .

Optimization of Enzyme Ratios

Molar ratios of 1:1.2:0.8 for ADH:acetoin racemase:butanediol dehydrogenase maximize flux toward this compound, achieving a 92.3% yield from 100 mM ethanol . The absence of cellular membranes eliminates product toxicity, enabling substrate concentrations up to 500 mM .

Economic and Sustainability Advantages

This pathway utilizes bioethanol ($0.50/L) as a feedstock, reducing production costs to $1.20/kg this compound—a 40% reduction over petrochemical routes . Life-cycle analysis shows a 65% lower carbon footprint compared to fossil-derived this compound .

Comparative Analysis of Biocatalytic Methods

| Method | Yield (%) | ee (%) | Enzyme Load (U/g) | Cost ($/kg) |

|---|---|---|---|---|

| Biphasic Reduction | 95 | >98 | 10,000–250,000 | 2.80 |

| E. coli ADH | 85 | 98 | 5,000 | 3.50 |

| Cell-Free System | 92.3 | N/A | 8,400 | 1.20 |

Biphasic systems excel in enantiopurity, while cell-free pathways offer the lowest costs. E. coli ADH strikes a balance between speed and stereocontrol.

化学反応の分析

2-Butanol undergoes various chemical reactions, including:

科学的研究の応用

Biofuel Production

2-Butanol is recognized for its potential as a biofuel. Research indicates that it can be produced biologically from renewable resources such as sugars through fermentation processes. For instance, studies have demonstrated the use of Lactobacillus brevis as a microbial platform for producing this compound from meso-2,3-butanediol (mBDO) via engineered metabolic pathways. A notable achievement from this research was the production of 5.9 g/L of this compound in a co-cultivation setup, showcasing its viability as a sustainable fuel source .

Solvent in Chemical Reactions

In industrial settings, this compound serves primarily as a solvent. It is extensively used in chemical reactions and organic synthesis due to its favorable properties, such as moderate volatility and ability to dissolve a wide range of substances. Approximately 90% of this compound is utilized for the production of methyl ethyl ketone (MEK), which is essential in various manufacturing processes .

Chemical Synthesis

This compound plays a crucial role in the synthesis of other organic compounds. It acts as an intermediate in the production of several chemicals, including butanone and various esters. The compound can also serve as a reducing agent in organic synthesis, facilitating transformations that require hydrogenation or reduction processes .

Industrial Applications

The compound is employed in several industrial applications beyond its role as a solvent:

- Paints and Coatings : Due to its solvent properties, this compound is used in formulations for paints and coatings.

- Adhesives : It serves as a solvent in adhesive formulations, enhancing their performance.

- Pharmaceuticals : In the pharmaceutical industry, it is utilized as a solvent for drug formulations and during the synthesis of active pharmaceutical ingredients (APIs) .

Environmental and Safety Considerations

While this compound is generally considered safe for use in many applications, it is essential to manage exposure levels due to potential health effects associated with inhalation or ingestion. Regulatory bodies monitor its use to ensure safety standards are met .

Case Study 1: Biotechnological Production

A study conducted on the biotechnological production of this compound highlighted the effectiveness of Gordonia sp. enzymes in converting butanone to this compound. This research emphasizes the importance of enzyme engineering in optimizing production yields .

Case Study 2: Industrial Solvent Use

The DEA Mineraloel company operates a plant that produces this compound through direct hydration of n-butene using proprietary catalysts. This method showcases an innovative approach to generating high-purity solvents for industrial applications .

作用機序

The mechanism of action of 2-butanol involves its metabolism by alcohol dehydrogenase enzymes. These enzymes catalyze the oxidation of this compound to butanone. The molecular targets include NADP-dependent isopropanol dehydrogenase, which has a preference for medium-chain secondary alcohols like this compound .

類似化合物との比較

Structural and Physical Properties

Table 1: Key Properties of 2-Butanol and Structural Isomers

- Boiling Points: this compound’s lower boiling point compared to 1-butanol (117°C) reflects its secondary alcohol structure, which reduces hydrogen bonding strength .

- Aroma: this compound has a higher aroma threshold (1700 ppb) than iso-butanol (360–3.3 ppb), making it less perceptible in applications like food flavoring .

Toxicity and Microbial Tolerance

This compound exhibits significantly lower toxicity to bacteria compared to 1-butanol. In a study of 31 bacterial strains, all showed higher tolerance to this compound (up to 3% v/v) than to 1-butanol, attributed to reduced membrane disruption . This property enhances its feasibility in microbial biofuel synthesis.

Ignition Behavior :

- This compound has distinct ignition delay times compared to iso-butanol. For example, at 0.5% concentration and equivalence ratio 0.5, this compound ignites faster than iso-butanol under high-temperature conditions, influencing its use in fuel blends .

Biofuel Production :

- Microbial pathways for this compound synthesis (e.g., via Saccharomyces cerevisiae) yield 460.2 mg/L under anaerobic conditions, with butanone as a byproduct . This contrasts with 1-butanol production, which often requires more complex metabolic engineering.

Toxicological Read-Across Analogues

This compound serves as a read-across analogue for 2-pentanol in toxicity studies due to structural similarities. Both compounds share comparable genotoxicity and reproductive toxicity profiles, streamlining regulatory evaluations .

Market Trends and Future Outlook

The global this compound market is projected to grow at a 4% CAGR (2025–2034), driven by demand in coatings and adhesives . Innovations in production, such as vacuum stripping and adsorption for recovery, enhance its industrial viability .

生物活性

2-Butanol, a secondary alcohol with the molecular formula CHO, is recognized for its diverse biological activities. This article explores its pharmacological effects, metabolic pathways, and potential therapeutic applications based on recent research findings.

This compound is a colorless liquid with a characteristic odor. It is primarily produced through microbial fermentation processes or chemical synthesis. The biosynthetic pathway typically involves the conversion of meso-2,3-butanediol to this compound via specific dehydrogenases, which can be sourced from various microorganisms, including Lactococcus lactis and Lactobacillus brevis .

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study involving the extraction of bioactive compounds from Lentinula edodes (shiitake mushroom) using n-butanol highlighted the presence of several potent biomolecules, including this compound derivatives. The extract showed a maximum free radical scavenging activity of 64.6% at an optimized concentration of 300 mg/mL .

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been documented. The n-butanol extract from L. edodes demonstrated an impressive 91.4% inhibition of inflammation at the same concentration, suggesting that compounds derived from this compound may play a role in modulating inflammatory responses .

Study on Phagocytic Activity

A notable study investigated the impact of various aliphatic alcohols, including this compound, on the phagocytic activity of monocytes. Results indicated that this compound could suppress phagocytosis in a concentration-dependent manner. This suppression may contribute to increased susceptibility to infections in individuals consuming alcohol regularly .

Toxicological Profile

The toxicological effects of this compound have been evaluated in several studies. Inhalation studies on rats revealed that exposure to high concentrations (up to 5,000 ppm ) did not cause significant adverse effects over short durations; however, chronic exposure led to severe respiratory issues and confirmed bronchopneumonia . The oral LD50 for this compound was approximately 2,737 mg/kg , indicating moderate toxicity .

Comparative Biological Activity Table

Q & A

Basic Research Questions

Q. How can 2-butanol be structurally identified in laboratory settings?

- Methodological Answer : this compound is identified using a combination of boiling point determination (94–96°C), solubility tests (polar/nonpolar solvents), and spectral analysis. Infrared (IR) spectroscopy detects hydroxyl (O-H) and alkyl (C-H) stretching vibrations, while ¹H NMR reveals characteristic splitting patterns (e.g., triplet for the hydroxyl-bearing carbon). The molecular formula (C₄H₁₀O) and SMILES string (CCC(C)O) further confirm structural identity .

Q. What experimental techniques characterize this compound’s solubility and phase behavior in aqueous solutions?

- Methodological Answer : Small/wide-angle X-ray scattering (SWAXS) and molecular dynamics (MD) simulations are synergistic. SWAXS measures structural factors (e.g., cluster formation), while MD validates force fields by comparing computed densities (<2% error vs. experimental). Phase separation thresholds (e.g., aggregation above 1 M) are identified via radial distribution function (g(r)) analysis and normalized concentration deviations .

Q. How is this compound quantified in pharmaceutical formulations?

- Methodological Answer : Gas chromatography (GC) with flame ionization detection (FID) is standard. Certified reference materials (CRMs) from USP ensure accuracy. Sample preparation involves derivatization (e.g., O-acetyl or O-trifluoroacetyl derivatives) to enhance volatility. Calibration curves using peak areas are validated against CRMs .

Advanced Research Questions

Q. How do molecular dynamics simulations resolve contradictions in this compound’s aggregation behavior?

- Methodological Answer : MD simulations reconcile experimental data by modeling solute-solvent interactions. For concentrations >1 M, radial distribution functions (g(r)) between this compound molecules show increased coordination numbers, confirming clustering. Cross-validation with SWAXS-derived structure factors (e.g., cluster radii Rs) ensures model accuracy. Discrepancies in phase separation kinetics are resolved by adjusting solvent polarization parameters in force fields .

Q. What methodologies enable chiral resolution of this compound enantiomers?

- Methodological Answer : Enantioselective Raman spectroscopy (esR) distinguishes (R)- and (S)-2-butanol by analyzing depolarization ratios. Vertical polarization components are isolated using a half-wave retarder. Alternatively, GC with chiral columns (e.g., Astec® CHIRALDEX™ G-TA) resolves enantiomers after derivatization with trifluoroacetic anhydride, leveraging differences in hydrogen-bonding thermodynamics .

Q. How is the thermodynamic stability of this compound clusters quantified?

- Methodological Answer : The Ornstein-Zernike (OZ) model applied to SAXS data calculates correlation lengths (ξ) and cluster radii (Rs). Gibbs free energy (ΔG) of aggregation is derived from concentration-dependent cluster size distributions. MD trajectories provide activation energies for cluster dissociation, validated against calorimetric data .

Q. What advanced NMR techniques differentiate this compound isomers?

- Methodological Answer : ¹³C NMR with deuterated solvents (e.g., acetone-d6) resolves chemical shifts for positional isomers. For 1-butanol vs. This compound, the hydroxyl-bearing carbon (C2 in this compound) exhibits distinct splitting in DEPT-135 spectra. 2D COSY and HSQC correlate proton environments, confirming backbone connectivity .

Q. Contradictions and Resolutions

- Contradiction : SWAXS and early MD studies disagreed on cluster stability at 1.2 M.

Resolution : Updated force fields incorporating polarizable water models (TIP4P-FB) aligned MD-derived structure factors with SWAXS, confirming transient cluster lifetimes <10 ns .

特性

IUPAC Name |

butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTANRVKWQNVYAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O, Array | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

2269-22-9 (3Al salt) | |

| Record name | sec-Butyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID9021762 | |

| Record name | 2-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

74.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Sec-butyl alcohol appears as a clear colorless liquid with an alcohol odor. Flash point below 0 °F. Less dense than water. Vapors heavier than air. Soluble in water. Moderately irritates the eyes and skin. Prolonged and repeated contact may cause defatting and drying of the skin. Vapors may irritate the nose, throat and respiratory tract. May be harmful by ingestion., Liquid, Colorless liquid with a strong, pleasant odor; [NIOSH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a strong, pleasant odor. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | sec-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Boiling Point |

211 °F at 760 mmHg (NIOSH, 2023), 99.5 °C, 99.50 °C. @ 760.00 mm Hg, 100 °C, 211 °F | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Flash Point |

75 °F (NIOSH, 2023), 75 °F, 24 °C (75 °F) (closed cup), 31 °C (open cup) /dl-2-butanol/, 24 °C c.c. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Solubility |

16 % (NIOSH, 2023), 125,000 mg/l water at 20 °C, Sol in 12 parts water; miscible with alcohol and ether, Very soluble in acetone; miscible in ethanol and ethyl ether, In water, 181,000 mg/l @ 25 °C, 181 mg/mL at 25 °C, Solubility in water, g/100ml at 25 °C: ≈21 (good), 16% | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Density |

0.81 (NIOSH, 2023) - Less dense than water; will float, 0.8063 at 20 °C/4 °C, 1 MG/L IS EQUIVALENT TO 330 PPM & 1 PPM IS EQUIVALENT TO 3.03 MG/CU M AT 25 °C, 760 MM HG; DENSITY OF SATURATED AIR 1.05 (AIR = 1); 3.14% IN SATURATED AIR @ 30 °C, Ratio of specific heats of vapor: 1.080; Saturated liquid density: 50.190 lb/cu ft at 70 °F; Latent heat of vaporization: 243 BTU/lb= 135 cal/g= 5.65X10+5 J/kg; Reid vapor pressure: 0.2 psia, Relative density (water = 1): 0.81, 0.81 | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Vapor Density |

2.6 (Air= 1), Relative vapor density (air = 1): 2.55 | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

12 mmHg (NIOSH, 2023), 18.3 [mmHg], 18.3 mm Hg @ 25 °C, Vapor pressure, kPa at 20 °C: 1.7, 12 mmHg | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | sec-Butyl alcohol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/326 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Color/Form |

Colorless liquid | |

CAS No. |

78-92-2 | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | (±)-2-Butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78-92-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | sec-Butyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000078922 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Butanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25499 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Butanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Butan-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.053 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0TUL3ENK62 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

-175 °F (NIOSH, 2023), -114 °C, -114.7 °C, -115 °C, -175 °F | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8353 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | SEC-BUTYL ALCOHOL | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/674 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | 2-Butanol | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0011469 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 2-BUTANOL | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0112 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | sec-Butyl alcohol | |

| Source | The National Institute for Occupational Safety and Health (NIOSH) | |

| URL | https://www.cdc.gov/niosh/npg/npgd0077.html | |

| Description | The NIOSH Pocket Guide to Chemical Hazards is intended as a source of general industrial hygiene information on several hundred chemicals/classes for workers, employers, and occupational health professionals. Read more: https://www.cdc.gov/niosh/npg/ | |

| Explanation | The information provided using CDC Web site is only intended to be general summary information to the public. It is not intended to take the place of either the written law or regulations. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。